molecular formula C13H17NO3 B1429864 2-(4-(Morpholinomethyl)phenyl)acetic acid CAS No. 521313-48-4

2-(4-(Morpholinomethyl)phenyl)acetic acid

Cat. No.: B1429864
CAS No.: 521313-48-4
M. Wt: 235.28 g/mol
InChI Key: OJORQTXDGAALEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Morpholinomethyl)phenyl)acetic acid is a chemical compound characterized by its morpholine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Morpholinomethyl)phenyl)acetic acid typically involves a multi-step process. One common method is the Mannich reaction, which involves the reaction of a phenyl compound with morpholine and an aldehyde in the presence of a strong acid catalyst. This is followed by a Michael addition reaction to introduce the acetic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Morpholinomethyl)phenyl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4-(Morpholinomethyl)phenyl)acetic acid has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a potential inhibitor of certain enzymes.

  • Medicine: Research has explored its use in drug development, particularly in the context of anticancer agents.

  • Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-(Morpholinomethyl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-(Morpholinomethyl)benzoic acid

  • 2-(Morpholinomethyl)phenol

  • 3-(Morpholinomethyl)aniline

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJORQTXDGAALEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Morpholinomethyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Morpholinomethyl)phenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(Morpholinomethyl)phenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-(Morpholinomethyl)phenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-(Morpholinomethyl)phenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(Morpholinomethyl)phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.